N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 923216-92-6
VCID: VC7366360
InChI: InChI=1S/C21H18N4O3/c1-13(26)15-7-9-17(10-8-15)22-20(27)12-25-18-6-4-3-5-16(18)11-19(25)21-24-23-14(2)28-21/h3-11H,12H2,1-2H3,(H,22,27)
SMILES: CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)C
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

CAS No.: 923216-92-6

Cat. No.: VC7366360

Molecular Formula: C21H18N4O3

Molecular Weight: 374.4

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide - 923216-92-6

Specification

CAS No. 923216-92-6
Molecular Formula C21H18N4O3
Molecular Weight 374.4
IUPAC Name N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Standard InChI InChI=1S/C21H18N4O3/c1-13(26)15-7-9-17(10-8-15)22-20(27)12-25-18-6-4-3-5-16(18)11-19(25)21-24-23-14(2)28-21/h3-11H,12H2,1-2H3,(H,22,27)
Standard InChI Key VWVQVLUIKXJWEJ-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)C

Introduction

N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound with a molecular formula of C21H18N4O3 and a molecular weight of 374.4 g/mol . This compound combines an indole ring with an oxadiazole moiety, which is linked to an acetamide group attached to a 4-acetylphenyl ring. The structural diversity of this compound suggests potential applications in medicinal chemistry, particularly in areas where heterocyclic compounds have shown biological activity.

Synthesis and Chemical Reactivity

The synthesis of N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step reactions, including the formation of the oxadiazole and indole rings, followed by their coupling with the 4-acetylphenyl group. The chemical reactivity of this compound can be explored through various pathways, such as nucleophilic substitution or addition reactions, which are crucial for developing analogs with enhanced biological activity.

Biological Activities and Potential Applications

While specific biological activities of N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide have not been extensively documented, compounds with similar structural features have shown promising results in various therapeutic areas:

  • Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties .

  • Anticancer Activity: The presence of indole and oxadiazole rings suggests potential anticancer activity, as these moieties are found in compounds with antitumor effects .

  • Anti-inflammatory Activity: The indole ring may contribute to anti-inflammatory properties, as indole derivatives have been studied for such effects.

Future Research Directions

Further research is needed to fully elucidate the biological activities and mechanisms of action of N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. This includes in vitro and in vivo studies to assess its efficacy and safety profile. Additionally, structure-activity relationship (SAR) studies could help optimize the compound's structure for improved biological activity.

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